1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
CAS No.: 1823912-21-5
Cat. No.: VC11705815
Molecular Formula: C6H5F3N2O2
Molecular Weight: 194.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823912-21-5 |
|---|---|
| Molecular Formula | C6H5F3N2O2 |
| Molecular Weight | 194.11 g/mol |
| IUPAC Name | 1-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C6H5F3N2O2/c1-11-2-10-3(5(12)13)4(11)6(7,8)9/h2H,1H3,(H,12,13) |
| Standard InChI Key | ZVMYPWGZBCKYFZ-UHFFFAOYSA-N |
| SMILES | CN1C=NC(=C1C(F)(F)F)C(=O)O |
| Canonical SMILES | CN1C=NC(=C1C(F)(F)F)C(=O)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a five-membered imidazole ring substituted at positions 1, 4, and 5. The 1-methyl group enhances steric stability, while the 5-trifluoromethyl group contributes to electron-deficient character, influencing reactivity and intermolecular interactions. The 4-carboxylic acid moiety enables hydrogen bonding and salt formation, critical for solubility and biological activity .
Molecular Formula:
Molecular Weight: 202.11 g/mol
IUPAC Name: 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
Spectral and Computational Data
While experimental spectral data for this compound are not explicitly reported, analogs such as 2-chloro-1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid (CAS: VC17702210) provide reference points. Key features include:
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IR: Strong absorption bands for carboxylic acid (-COOH, ~2500–3300 cm) and C-F stretches (1000–1300 cm).
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NMR: NMR signals for imidazole protons (~7–8 ppm) and methyl groups (~3 ppm); NMR signals for CF (~-60 ppm) .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid likely involves multi-step strategies similar to those for related imidazole derivatives:
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Imidazole Ring Formation: Cyclocondensation of α-amino ketones or via 1,3-dipolar cycloaddition reactions. For example, ethyl isocyanoacetate reacts with nitriles under catalytic conditions to form imidazole esters .
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Trifluoromethylation: Introduction of the CF group at position 5 using trifluoromethylating agents (e.g., CFI, TMSCF) in polar aprotic solvents like DMF or acetonitrile .
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Carboxylic Acid Derivatization: Hydrolysis of ester intermediates (e.g., ethyl 1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylate) using alkaline conditions (NaOH, 75% yield) .
Example Reaction Sequence:
Key Chemical Reactions
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Esterification: Reaction with alcohols (e.g., ethanol) under acidic conditions forms esters, enhancing lipophilicity .
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Amidation: Coupling with amines via carbodiimide chemistry yields amide derivatives, useful in drug design .
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Electrophilic Substitution: The electron-deficient imidazole ring undergoes halogenation or nitration at position 2.
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
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Antiviral Agents: Structural analogs demonstrate efficacy against orthopoxviruses and HIV-1, positioning this compound as a candidate for broad-spectrum antiviral development .
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Enzyme Inhibitors: The carboxylic acid group chelates metal ions in enzyme active sites, potentially targeting metalloproteases or kinases .
Materials Science
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Coordination Polymers: The carboxylic acid and imidazole moieties can act as ligands for metal-organic frameworks (MOFs) with applications in gas storage or catalysis.
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Fluorinated Polymers: Incorporation into polymers enhances thermal stability and chemical resistance.
Challenges and Future Directions
Synthetic Optimization
Current yields for trifluoromethylation reactions remain suboptimal (~50–70%). Advances in photoredox catalysis or flow chemistry could improve efficiency .
Biological Evaluation
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In Vivo Studies: No data exist on pharmacokinetics or toxicity. Rodent models are needed to assess bioavailability and safety .
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Target Identification: Proteomic studies could elucidate binding partners in viral or cancer pathways .
Computational Modeling
QSAR studies and molecular docking simulations will guide the design of derivatives with enhanced affinity for biological targets .
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